molecular formula C9H15Br B2815364 2-(Bromomethyl)-2-methylspiro[3.3]heptane CAS No. 2107992-96-9

2-(Bromomethyl)-2-methylspiro[3.3]heptane

Cat. No.: B2815364
CAS No.: 2107992-96-9
M. Wt: 203.123
InChI Key: UOGIDEDZZYFIKD-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-methylspiro[3.3]heptane (CID 154575243) is a high-value spirocyclic organic compound with the molecular formula C9H15Br . It is characterized by a unique spiro[3.3]heptane core structure, which incorporates two fused cyclobutane rings sharing a central carbon atom, and is functionalized with a reactive bromomethyl group and a methyl substituent at the same carbon center. This specific architecture makes it a promising advanced building block in medicinal chemistry and materials science. The bromomethyl group serves as a versatile handle for further synthetic transformations, enabling carbon-carbon bond formation through cross-coupling reactions or the introduction of the spirocyclic system into more complex molecules via nucleophilic substitution. The presence of the adjacent methyl group can impart significant steric influence, potentially guiding regioselectivity and modulating the overall lipophilicity and metabolic stability of resulting compounds. Researchers value this reagent for the exploration of novel chemical space in drug discovery programs, particularly in the synthesis of conformationally constrained analogs and three-dimensional fragments aimed at challenging biological targets. The compound is intended for research purposes only and is not for diagnostic, therapeutic, or personal use. Appropriate safety precautions must be observed; consult the Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

IUPAC Name

2-(bromomethyl)-2-methylspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Br/c1-8(7-10)5-9(6-8)3-2-4-9/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGIDEDZZYFIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CCC2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2-methylspiro[3.3]heptane typically involves the bromination of 2-methylspiro[3.3]heptane. This can be achieved using bromine (Br2) in the presence of a suitable solvent like carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-2-methylspiro[3.3]heptane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Bromomethyl)-2-methylspiro[3.3]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-methylspiro[3.3]heptane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a molecule of hydrogen bromide (HBr) to form an alkene. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Bromomethyl)-2-methylspiro[3.3]heptane with structurally related spirocyclic bromomethyl derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
This compound -CH₂Br, -CH₃ C₈H₁₃Br 189.10 Baseline for comparison; moderate steric hindrance, suitable for alkylation.
2-(Bromomethyl)-6,6-difluoro-2-methylspiro[3.3]heptane -CH₂Br, -CH₃, -F (×2) C₉H₁₃BrF₂ 239.10 Fluorine atoms increase electrophilicity of -CH₂Br, enhancing SN2 reactivity.
2-(Bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane -CH₂Br, -CF₃ C₉H₁₂BrF₃ 257.09 Strong electron-withdrawing -CF₃ group stabilizes transition states in reactions.
6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane -CH₂Br, -CH₃ (×2) C₁₀H₁₇Br 217.15 Increased steric hindrance may slow reaction kinetics but improve regioselectivity.
6-Bromo-2-oxaspiro[3.3]heptane -Br, oxygen atom in one ring C₆H₉OBr 177.04 Oxygen atom enhances polarity, improving solubility in polar solvents.

Pharmacological Relevance

Spiro[3.3]heptane derivatives are emerging as bioisosteres for piperazines, piperidines, and morpholines in drug discovery. For example, 1,6-thiazaspiro[3.3]heptane derivatives have been explored as pan-cyclin-dependent kinase (CDK) inhibitors .

Biological Activity

2-(Bromomethyl)-2-methylspiro[3.3]heptane is a unique spiro compound characterized by its bicyclic structure, which consists of two interconnected rings through a single atom. This compound has garnered attention in organic chemistry due to its potential biological activities and applications in medicinal chemistry. The presence of both bromomethyl and methyl groups enhances its reactivity, making it a candidate for various chemical transformations and biological interactions.

  • Molecular Formula : C10_{10}H15_{15}Br
  • Molar Mass : Approximately 203.12 g/mol
  • Structural Characteristics : The spiro configuration contributes to the compound's unique three-dimensional shape, influencing its biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, primarily involving nucleophilic substitution reactions. A common approach includes:

  • Reaction of Spiro[3.3]heptane with Bromomethyl Reagents : This method facilitates the formation of the bromomethyl group under controlled conditions.
  • Cycloaddition Reactions : Utilizing [2+2] cycloadditions with olefins to produce spiro compounds, although yields can vary significantly depending on the reaction conditions used.

Biological Activity

Research on the biological activity of this compound is limited but suggests potential pharmacological applications:

  • Antiviral Activity : Preliminary studies indicate that compounds with similar structures may exhibit antiviral properties, particularly against Hepatitis C virus (HCV). For instance, β-d-2'-Br,2'-F-uridine phosphoramidates have shown effectiveness as nontoxic pan-genotypic anti-HCV agents, suggesting that halogenated spiro compounds could share similar mechanisms of action .
  • Enzyme Inhibition : The unique molecular structure allows for potential interactions with various enzymes. Compounds containing bromomethyl groups are known to participate in nucleophilic substitution reactions, which could lead to inhibition of specific enzyme activities relevant in disease pathways .

Case Studies and Research Findings

  • Study on Spiro Compounds :
    • A study explored the synthesis and biological evaluation of various spiro compounds, including derivatives of this compound. Results indicated that modifications at the bromomethyl position could enhance biological activity against certain targets .
  • Pharmacological Profiling :
    • Profiling studies have been conducted on related halogenated compounds that demonstrate significant antiviral activity without cytotoxic effects, indicating a promising avenue for further research into the biological effects of this compound .

Applications in Medicinal Chemistry

The structural attributes of this compound position it as a valuable scaffold for drug development:

  • Lead Compound Development : Its ability to undergo various chemical transformations makes it an excellent candidate for lead compound development in pharmaceutical research.
  • Targeted Drug Design : The unique spiro structure may allow for targeted design against specific biological pathways, particularly in antiviral therapies.

Q & A

Q. What are the key structural features of 2-(bromomethyl)-2-methylspiro[3.3]heptane, and how do they influence its reactivity?

The compound consists of a spiro[3.3]heptane core with a bromomethyl group and a methyl substituent at the 2-position. The spirocyclic framework imposes steric constraints, while the bromomethyl group acts as a reactive site for nucleophilic substitution (e.g., SN2 reactions). The methyl group enhances steric hindrance, potentially directing regioselectivity in reactions .

Q. What synthetic routes are commonly used to prepare this compound?

A scalable method involves bromination of preformed spirocyclic precursors. For example, 3,3-bis(bromomethyl)oxetane can undergo ring-closure reactions with amines (e.g., benzylamine) under basic conditions (e.g., DBU) at 60°C, followed by purification via distillation . Alternative routes may use radical bromination of methyl-substituted spiro scaffolds .

Q. How can researchers characterize the purity and stability of this compound?

Analytical techniques include:

  • GC-MS : To verify molecular weight and detect impurities.
  • NMR (¹H/¹³C) : To confirm spirocyclic structure and substituent positions.
  • X-ray crystallography : For absolute stereochemical assignment (if applicable) . Stability tests under varying temperatures and solvents (e.g., DMF, THF) are critical due to the labile bromomethyl group .

Q. What are the primary reaction pathways for this compound?

The bromomethyl group participates in:

  • Nucleophilic substitution : With amines, thiols, or alkoxides to form C–N, C–S, or C–O bonds.
  • Elimination reactions : Under strong bases (e.g., KOtBu) to form alkenes.
  • Cross-coupling : Via Suzuki-Miyaura reactions if palladium catalysts are used .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side products (e.g., elimination vs. substitution)?

Key factors include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms.
  • Base strength : Weak bases (e.g., Et₃N) promote substitution, while strong bases (e.g., NaH) drive elimination.
  • Temperature control : Lower temperatures (0–25°C) reduce thermal decomposition .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be addressed?

Challenges include:

  • Exothermic bromination : Requires controlled addition and cooling.
  • Purification difficulties : Distillation or chromatography may be needed to separate spirocyclic products from linear byproducts.
  • Moisture sensitivity : Use anhydrous conditions and inert atmospheres .

Q. How does the spiro[3.3]heptane scaffold compare to other bicyclic systems (e.g., norbornane) in drug discovery?

Property Spiro[3.3]heptane Norbornane
Ring strain ModerateHigh
Solubility Improved due to oxygen analogsLow
Metabolic stability Enhanced resistance to oxidationProne to ring-opening
Spiro scaffolds offer better pharmacokinetic profiles and conformational rigidity, making them preferred in CNS drug candidates .

Q. What strategies resolve contradictions in reported reactivity data for brominated spiro compounds?

  • Computational modeling : DFT studies to predict reaction pathways.
  • Isotopic labeling : Track substituent effects (e.g., deuterated analogs).
  • Systematic solvent/base screens : Identify outliers in published protocols .

Q. How can this compound be utilized in fragment-based drug discovery (FBDD)?

The compound serves as a versatile fragment due to:

  • Stereochemical diversity : Enables exploration of 3D pharmacophore space.
  • Click chemistry compatibility : Azide-alkyne cycloaddition with terminal alkynes.
  • SAR studies : Modifications at the bromomethyl site improve target binding affinity .

Q. What safety protocols are essential when handling this compound in the lab?

  • PPE : Nitrile gloves, lab coats, and eye protection to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential HBr release during reactions.
  • Spill management : Neutralize brominated waste with sodium bicarbonate .

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